

Comparative Spectroscopic Analysis: 4-Chloro-6-methoxy-8-methylquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6-methoxy-8-methylquinazoline

CAS No.: 1565479-60-8

Cat. No.: B2381736

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Executive Summary

In the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib analogs), **4-Chloro-6-methoxy-8-methylquinazoline** serves as a critical electrophilic intermediate. Its purity determines the yield of subsequent

coupling reactions.

This guide provides a definitive ¹H NMR analysis framework to distinguish the target molecule from its two most common impurities:

- The Precursor: 6-methoxy-8-methylquinazolin-4(3H)-one (Incomplete chlorination).
- The Regioisomer: 4-Chloro-7-methoxy-8-methylquinazoline (Isomeric impurity from initial nitration/alkylation steps).

Key Performance Indicator (KPI): The target is positively identified by a meta-coupling pattern (Hz) between aromatic protons H5 and H7, and the absence of a broad amide singlet (ppm).

Structural Logic & Proton Assignments

To interpret the spectrum accurately, we must first map the proton environment. The quinazoline core is electron-deficient, shifting aromatic protons downfield.

| Proton | Position | Expected Shift () | Multiplicity | Diagnostic Logic |
|--------|-----------------|-----------------------|--------------|---|
| H2 | Pyrimidine Ring | 8.80 – 9.00 ppm | Singlet (s) | Most deshielded due to placement between two N atoms. |
| H5 | Benzene Ring | 7.30 – 7.60 ppm | Doublet (d) | Deshielded by the peri-effect of the C4-Cl group. Shows meta coupling to H7. |
| H7 | Benzene Ring | 7.10 – 7.30 ppm | Doublet (d) | Shielded relative to H5 due to ortho-methoxy group. Shows meta coupling to H5. ^[1] |
| OMe | C6-Methoxy | 3.90 – 4.05 ppm | Singlet (s) | Characteristic methoxy region. |
| Me | C8-Methyl | 2.60 – 2.80 ppm | Singlet (s) | Benzylic methyl group. |

“

Note: The coupling constant

is the "fingerprint" of the 6,8-substitution pattern.

Comparative Analysis: Target vs. Alternatives

Comparison A: Target vs. Precursor (Process Control)

Objective: Verify complete conversion of the "4-one" (tautomer of 4-hydroxy) to the "4-chloro" species using

| Feature | Target (4-Chloro) | Precursor (4-One) | Spectroscopic Causality |
|--------------|--------------------------|------------------------|--|
| Amide Proton | Absent | 11.0 - 12.5 ppm (br s) | The precursor exists as a lactam; chlorination removes the N-H. |
| H2 Shift | 8.9 ppm | 8.0 - 8.5 ppm | Aromatization of the pyrimidine ring in the 4-chloro derivative causes downfield shifting. |
| H5 Shift | Deshielded (Peri-effect) | Shielded | The C=O in the precursor shields H5 relative to the C-Cl bond. |

Comparison B: Target vs. Regioisomer (Purity Assessment)

Objective: Distinguish the 6-methoxy isomer (Target) from the 7-methoxy isomer (Impurity).

| Feature | Target (6-OMe, 8-Me) | Isomer (7-OMe, 8-Me) | Spectroscopic Causality |
|------------------|----------------------|----------------------|--|
| Aromatic Pattern | Meta-Coupling (Hz) | Ortho-Coupling (Hz) | Target: Protons at C5 and C7 are separated by a substituent (C6-OMe). Isomer: Protons at C5 and C6 are adjacent. |
| Signal Count | Two Doublets (d) | Two Doublets (d) | Both have two aromatic protons, but the J-value dictates the connectivity. |

Experimental Protocol (Self-Validating)

Reagents & Equipment[2][3][4]

- Solvent:

(99.8% D) + 0.03% TMS (Internal Standard).

- Why:

minimizes H-bonding broadening compared to DMSO-

, providing sharper resolution for the small meta coupling constants.

- Frequency: 400 MHz minimum (600 MHz preferred for clear splitting).
- Concentration: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow

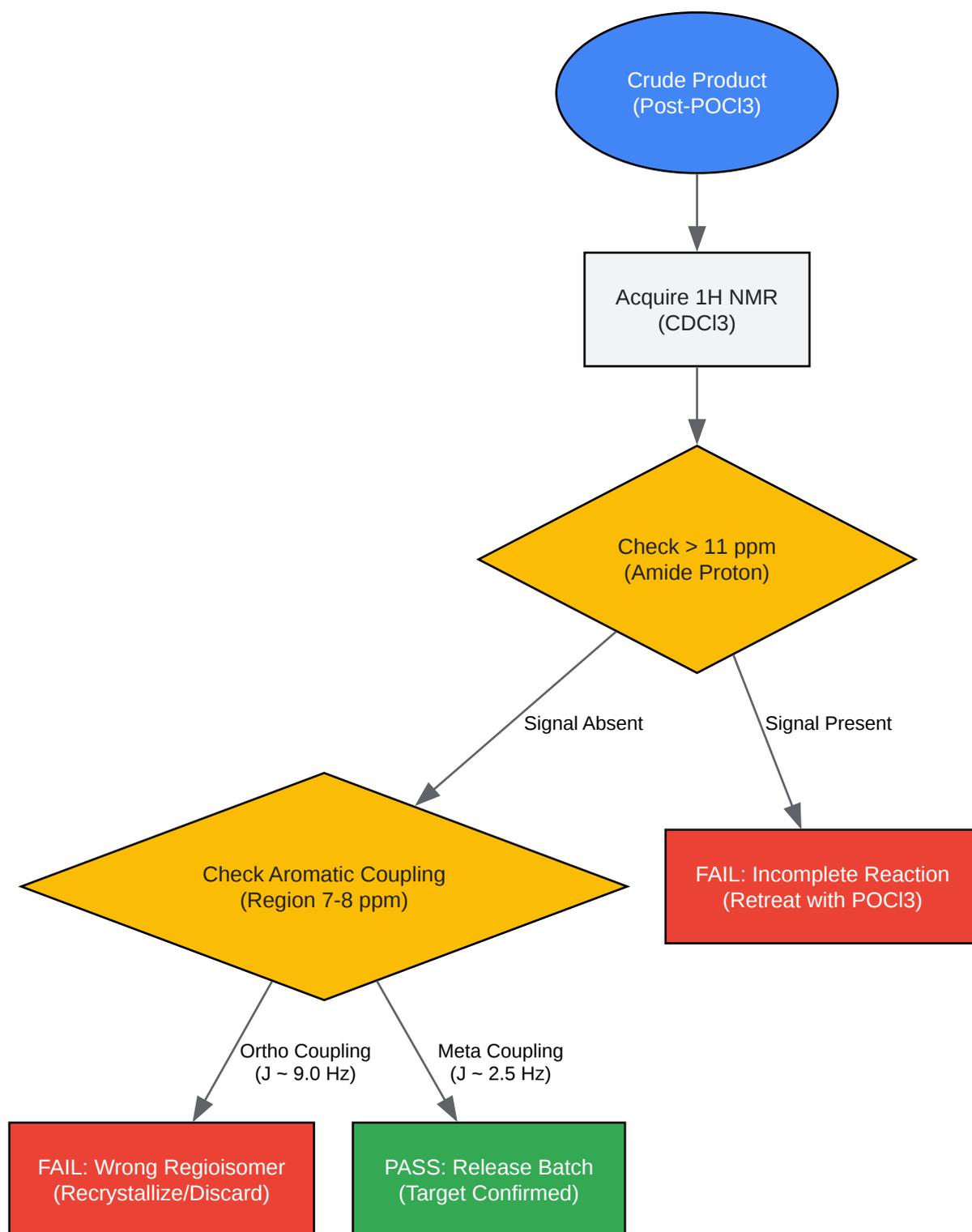
- Sample Prep: Dissolve 10 mg of the isolated solid in . Filter through a cotton plug if insoluble salts (from quench) remain.

- Acquisition:
 - Pulse Angle:
 - Relaxation Delay (): 2.0 seconds (Ensure complete relaxation of aromatic protons).
 - Scans: 16-32.
- Processing:
 - Apply Exponential Multiplication (LB = 0.3 Hz).
 - Phase correct manually to ensure symmetric peak shapes.
- Validation Check (The "Go/No-Go" Step):
 - Zoom into the aromatic region (7.0 - 8.0 ppm).
 - Measure the distance between the legs of the doublets.
 - Calculation:
.
 - Pass Criteria:
Hz.
 - Fail Criteria:
Hz (Indicates 7-OMe isomer).

Visualization of Logic & Workflow

Diagram 1: QC Decision Tree

This diagram outlines the logical flow for determining batch release based on NMR data.

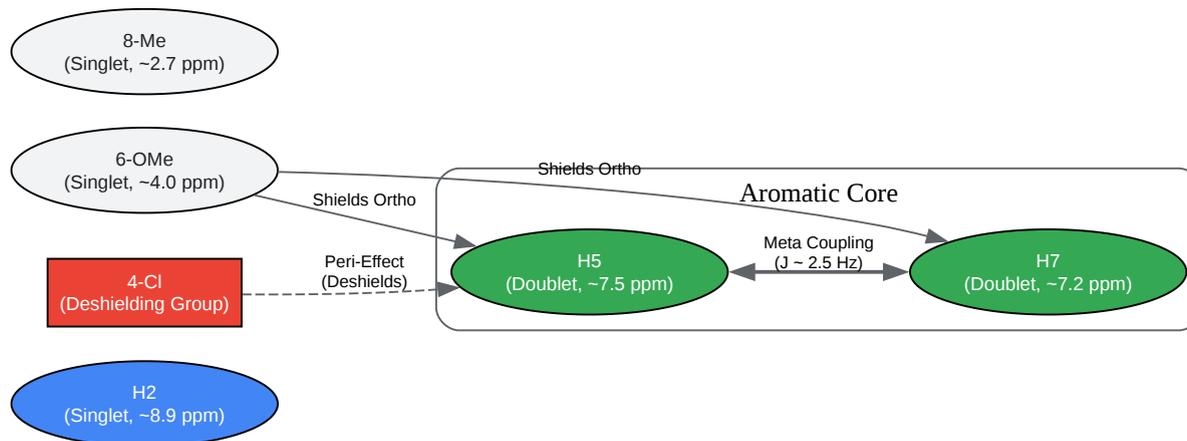


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Caption: Decision tree for validating **4-chloro-6-methoxy-8-methylquinazoline** synthesis using 1H NMR markers.

Diagram 2: Structural Assignments & Coupling

Visualizing the proton relationships that dictate the spectrum.[2][3]



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Caption: Proton connectivity map highlighting the critical meta-coupling interaction between H5 and H7.

References

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